2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
This compound is a heterocyclic derivative featuring a pyrido[1,2-a][1,3,5]triazin-4-one core linked to a pyrazolyl-thioether moiety. Key structural elements include:
- A 4-fluorophenyl group at the pyrazole ring.
- A thiophen-2-yl substituent contributing π-electron density.
- A thioether bridge connecting the pyrazole and triazinone moieties.
Propriétés
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O2S2/c23-15-8-6-14(7-9-15)17-12-16(18-4-3-11-31-18)26-28(17)20(29)13-32-21-24-19-5-1-2-10-27(19)22(30)25-21/h1-11,17H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWMIGRCXJDKMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NC(=O)N4C=CC=CC4=N3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features multiple heterocycles, including pyrazole and triazine moieties, which are known for their diverse pharmacological properties. The presence of a 4-fluorophenyl group and a thiophenyl substituent enhances its biological profile by potentially increasing lipophilicity and modulating receptor interactions.
Molecular Formula and Weight
- Molecular Formula: C₁₈H₁₅F N₄O₂S
- Molecular Weight: 362.41 g/mol
Antimicrobial Activity
Research indicates that compounds with pyrazole and triazine frameworks exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . A study by Sivaramakarthikeyan et al. highlighted the antimicrobial potential of similar pyrazole derivatives with minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 µg/mL against selected pathogens .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory activities. In preclinical models, compounds structurally similar to the target compound demonstrated substantial inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For example, one study reported that specific pyrazole derivatives exhibited COX-2 selectivity indices greater than 8, indicating a promising therapeutic profile for inflammatory conditions .
Anticancer Properties
The triazine moiety is associated with anticancer activity. Recent studies have documented that triazine-containing compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting tumor growth in vivo. Notably, compounds with similar structures have been tested against various cancer types, showing IC50 values in the low micromolar range .
Antioxidant Activity
Compounds containing thiophene and pyrazole rings have been reported to exhibit antioxidant properties due to their ability to scavenge free radicals. This activity is essential in mitigating oxidative stress-related diseases. A comparative study demonstrated that certain derivatives could reduce oxidative stress markers significantly in cellular models .
Case Study 1: Anti-inflammatory Activity Assessment
A series of experiments were conducted using carrageenan-induced paw edema models in rats to evaluate the anti-inflammatory effects of the compound. Results indicated that the compound significantly reduced edema compared to control groups, with an effective dose (ED50) calculated at approximately 20 mg/kg .
Case Study 2: Antimicrobial Efficacy
In vitro testing against various bacterial strains revealed that the compound exhibited potent antimicrobial activity, with MIC values comparable to standard antibiotics like ciprofloxacin. The compound was particularly effective against gram-positive bacteria .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Isostructural Derivatives
The compound’s closest analogues include halogen-substituted pyrazolyl-thiazole derivatives, such as:
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)
These isostructural compounds (triclinic, P 1̄ symmetry) exhibit similar conformations but differ in halogen substitution (Cl vs. F) at the aryl group, leading to distinct electronic and steric profiles .
Key Structural and Electronic Differences
| Parameter | Target Compound | Compound 4 (Cl) | Compound 5 (F) |
|---|---|---|---|
| Core Structure | Pyrido-triazinone | Thiazole | Thiazole |
| Halogen Substituent | 4-Fluorophenyl (pyrazole) | 4-Chlorophenyl (aryl) | 4-Fluorophenyl (aryl) |
| Electron-Withdrawing | High (F, thiophene) | Moderate (Cl) | High (F) |
| Planarity | Planar triazinone core | Non-planar (thiazole) | Non-planar (thiazole) |
| Crystallographic Symmetry | Not reported | Triclinic, P 1̄ | Triclinic, P 1̄ |
Implications for Therapeutic Development
The pyrido-triazinone scaffold offers advantages over thiazole derivatives:
- Tunable Halogen Effects : Fluorine’s balance of electronegativity and small atomic radius optimizes target selectivity and pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
